molecular formula C11H9ClN4O4 B11836959 [(7-Chloro-5-nitroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide CAS No. 88757-66-8

[(7-Chloro-5-nitroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide

Cat. No.: B11836959
CAS No.: 88757-66-8
M. Wt: 296.66 g/mol
InChI Key: MDDUSBWFHHCDGF-UHFFFAOYSA-N
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Description

[(7-Chloro-5-nitroquinolin-8-yl)oxy]-N’-hydroxyethanimidamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(7-Chloro-5-nitroquinolin-8-yl)oxy]-N’-hydroxyethanimidamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 8-hydroxyquinoline to introduce the nitro group, followed by chlorination to add the chloro substituent. The resulting intermediate is then reacted with hydroxyethanimidamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Advanced techniques like continuous flow reactors and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

[(7-Chloro-5-nitroquinolin-8-yl)oxy]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the chloro group can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

[(7-Chloro-5-nitroquinolin-8-yl)oxy]-N’-hydroxyethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of [(7-Chloro-5-nitroquinolin-8-yl)oxy]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. Additionally, its anticancer activity may be attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

[(7-Chloro-5-nitroquinolin-8-yl)oxy]-N’-hydroxyethanimidamide can be compared with other quinoline derivatives such as:

Each of these compounds has unique properties and applications, highlighting the versatility of the quinoline scaffold in medicinal chemistry.

Properties

CAS No.

88757-66-8

Molecular Formula

C11H9ClN4O4

Molecular Weight

296.66 g/mol

IUPAC Name

2-(7-chloro-5-nitroquinolin-8-yl)oxy-N'-hydroxyethanimidamide

InChI

InChI=1S/C11H9ClN4O4/c12-7-4-8(16(18)19)6-2-1-3-14-10(6)11(7)20-5-9(13)15-17/h1-4,17H,5H2,(H2,13,15)

InChI Key

MDDUSBWFHHCDGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Cl)OCC(=NO)N)N=C1

Origin of Product

United States

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